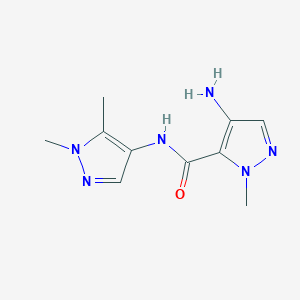

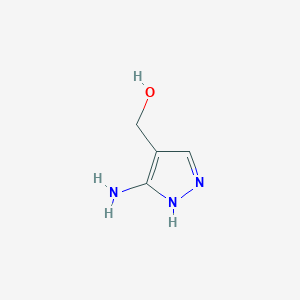

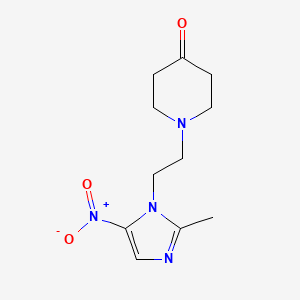

N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

Vue d'ensemble

Description

“N-(2-Aminoethyl)glycine” and “N-(2-Aminoethyl)acetamide” are synthetic DNA analogs in which the sugar-phosphate backbone is replaced by N-(2-aminoethyl)glycine units . They are of great importance in the biomedical field because of their ability to hybridize with neutral nucleic acids and their special chemical and biological properties .

Synthesis Analysis

“N-(2-Aminoethyl)glycine” has been used in the preparation of mixed two-component monolayers on glassy carbon . It has also been used in the synthesis of lysidine .

Molecular Structure Analysis

“N-(2-Aminoethyl)glycine” has a distinct N-(2-aminoethyl)glycine backbone . Purines and pyrimidines are then connected to the backbone by methylene carbonyl linkages .

Chemical Reactions Analysis

“N-(2-Aminoethyl) ethanolamine” at non-toxic concentrations has been shown to markedly alter the structure of the extracellular matrix (ECM) produced by primary dermal fibroblasts isolated from a hypertrophic scar of a burn patient .

Physical and Chemical Properties Analysis

The thermal properties and transitions of oils and gels, specific heat capacity is a helpful parameter to understand the fundamentals of gels and gelation strategies .

Applications De Recherche Scientifique

Synthetic Utility and Organic Synthesis Applications

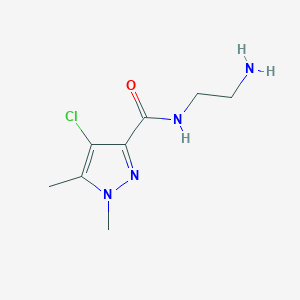

Pyrazoles, including N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, serve as pivotal synthons in organic chemistry due to their versatile reactivity and ability to form diverse heterocyclic systems. The condensation and cyclization methods, often involving phosphorus oxychloride (POCl3), dimethylformamide, acetamide, and hydrazine, allow for the efficient synthesis of pyrazole derivatives. These processes, facilitated by either conventional heating or microwave irradiation, underline the adaptability of pyrazole cores in creating bioactive heterocycles and extend the catalog of heterocyclic compounds for further pharmacological exploration (Dar & Shamsuzzaman, 2015).

Biological Applications and Pharmacological Potential

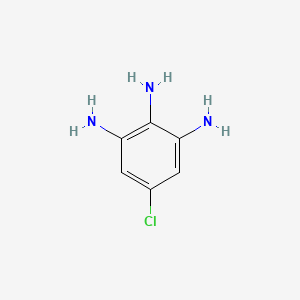

The biological activities associated with pyrazole derivatives, by extension, suggest the potential research avenues for this compound. Pyrazole compounds exhibit a wide array of biological effects, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and anti-HIV properties. Their role as COX-2 inhibitors emphasizes the therapeutic relevance of pyrazoles in drug discovery and development. The ability to annelate pyrazole nuclei with different heterocycles opens avenues for designing novel agents with enhanced biological activity, underscoring the importance of pyrazoles in medicinal chemistry and as templates for drug development (Dar & Shamsuzzaman, 2015).

Mécanisme D'action

Target of Action

A structurally similar compound, n-(2-aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl}acetamide, has been found to interact with the pyruvate dehydrogenase [lipoamide] kinase isozyme 2, mitochondrial in humans .

Mode of Action

These compounds are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Related compounds have been found to affect various biochemical pathways . For instance, β-N-methylamino-L-alanine (BMAA), a structurally similar compound, has been found to affect the phosphonate and phosphinate metabolic pathways .

Result of Action

Related compounds have been found to have various effects at the molecular and cellular levels . For instance, β-N-methylamino-L-alanine (BMAA), a structurally similar compound, has been found to have neurotoxic effects .

Safety and Hazards

Orientations Futures

Peptide nucleic acids (PNAs) have emerged in nanobiotechnology for cancer diagnosis and therapy due to their high affinity and sequence selectivity toward corresponding DNA and RNA . Further developments have yielded materials that both facilitate more efficient haemostasis and exhibit other attractive properties for wound healing, including antibacterial properties, biodegradability, the ability to promote angiogenesis, and the ability to facilitate tissue regeneration .

Propriétés

IUPAC Name |

N-(2-aminoethyl)-4-chloro-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4O/c1-5-6(9)7(12-13(5)2)8(14)11-4-3-10/h3-4,10H2,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVRZFCHSGASIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)NCCN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401171272 | |

| Record name | N-(2-Aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001519-21-6 | |

| Record name | N-(2-Aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B3196831.png)

![3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B3196863.png)

![[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine](/img/structure/B3196867.png)